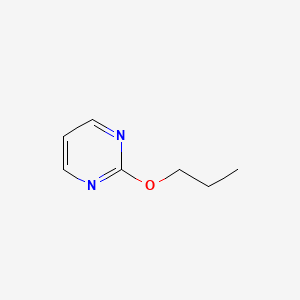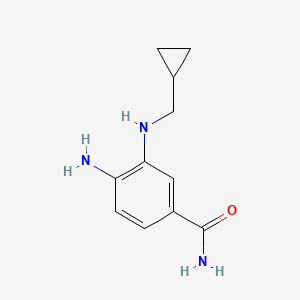
N,N'-(6-Methylpyrimidine-2,4-diyl)bis(hydrazinecarboximidamide)sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(6-Methylpyrimidine-2,4-diyl)bis(hydrazinecarboximidamide)sulfate is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methyl groups and hydrazinecarboximidamide moieties. The sulfate salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(6-Methylpyrimidine-2,4-diyl)bis(hydrazinecarboximidamide)sulfate typically involves the reaction of 6-methylpyrimidine-2,4-diamine with hydrazinecarboximidamide in the presence of a suitable solvent and catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete reaction and high yield. The resulting product is then treated with sulfuric acid to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using crystallization or chromatography techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(6-Methylpyrimidine-2,4-diyl)bis(hydrazinecarboximidamide)sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinecarboximidamide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the hydrazinecarboximidamide moieties.
Aplicaciones Científicas De Investigación
N,N’-(6-Methylpyrimidine-2,4-diyl)bis(hydrazinecarboximidamide)sulfate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and coordination compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N’-(6-Methylpyrimidine-2,4-diyl)bis(hydrazinecarboximidamide)sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydrazinecarboximidamide groups play a crucial role in these interactions, forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes. The pathways involved may include inhibition of DNA synthesis, disruption of cellular metabolism, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Pyridine-2,6-diyl bis[N-phenyl(thiourea)]: A thiourea derivative with similar chelating properties.
Pyrimido[4,5-d]pyrimidine derivatives: Compounds with a bicyclic structure and potential biological activities.
Uniqueness
N,N’-(6-Methylpyrimidine-2,4-diyl)bis(hydrazinecarboximidamide)sulfate stands out due to its unique combination of a pyrimidine ring and hydrazinecarboximidamide groups, which confer distinct chemical reactivity and biological activity. Its sulfate salt form also enhances its solubility and stability, making it more versatile for various applications.
Propiedades
Fórmula molecular |
C7H16N10O4S |
|---|---|
Peso molecular |
336.34 g/mol |
Nombre IUPAC |
1-amino-2-[2-[(E)-[amino(hydrazinyl)methylidene]amino]-6-methylpyrimidin-4-yl]guanidine;sulfuric acid |
InChI |
InChI=1S/C7H14N10.H2O4S/c1-3-2-4(13-5(8)16-10)14-7(12-3)15-6(9)17-11;1-5(2,3)4/h2H,10-11H2,1H3,(H6,8,9,12,13,14,15,16,17);(H2,1,2,3,4) |
Clave InChI |
OGMJVGXQNHUFLC-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=NC(=N1)/N=C(\N)/NN)N=C(N)NN.OS(=O)(=O)O |
SMILES canónico |
CC1=CC(=NC(=N1)N=C(N)NN)N=C(N)NN.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13103159.png)

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-6-ol](/img/structure/B13103163.png)


![benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate](/img/structure/B13103198.png)







![[2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13103250.png)
